

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Alyteserin-2c

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Compound of Interest

Compound Name: Alyteserin-2c

Cat. No.: B1578629

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Abstract & Molecule Profile

Alyteserin-2c is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the midwife toad *Alytes obstetricans*. It exhibits potent activity against Gram-negative bacteria and shows potential as a template for novel therapeutic agents.

This protocol details the synthesis of **Alyteserin-2c** using Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Special attention is given to the hydrophobic core (residues 4–13), which is prone to on-resin aggregation, a common cause of deletion sequences and low crude purity.

Table 1: Physicochemical Profile of Alyteserin-2c

Property	Data
Sequence	H-Ile-Leu-Gly-Ala-Ile-Ile-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-Ser-Lys-Leu-NH ₂
Length	17 Amino Acids
Molecular Weight	~1722.1 g/mol (Average)
Isoelectric Point (pI)	~9.95 (Predicted)
Net Charge (pH 7)	+2 (N-term, Lys16)
Hydropathy	Amphipathic α -helical character
C-Terminus	Amidated (-NH ₂)

Synthesis Strategy & Causality

To ensure high crude purity (>85%) and minimize purification losses, this protocol deviates from "standard" automated scripts by introducing specific interventions based on the peptide's primary structure.

Resin Selection: Rink Amide MBHA

- Choice: Rink Amide MBHA resin (Loading: 0.5 – 0.6 mmol/g).
- Causality: **Alyteserin-2c** requires C-terminal amidation for biological activity. The MBHA (4-methylbenzhydrylamine) linker provides superior stability during extended synthesis cycles compared to standard Rink Amide, reducing premature cleavage. A lower loading (0.5 mmol/g) reduces inter-chain aggregation by increasing the spatial distance between growing peptide chains.

Coupling Chemistry: DIC / Oxyma Pure

- Choice: Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).
- Causality: While HBTU/DIEA is common, it carries a risk of enantiomerization (racemization), particularly at Cysteine or Histidine (though absent here) and bulky hydrophobic residues. The DIC/Oxyma system acts as a "self-validating" coupling environment that suppresses

racemization and offers superior acylation rates for sterically hindered residues like Ile5 and Ile6.

Aggregation Mitigation: The "Hydrophobic Strike Zone"

- Problem: The sequence segment Ala4-Ile5-Ile6-Pro7-Leu8-Val9 is highly hydrophobic and prone to β -sheet formation (aggregation) on the resin.
- Solution:
 - Double Coupling: Mandatory for residues 4 through 9.
 - Chaotropic Wash: Use of DMF containing 0.1M LiCl or performing couplings at elevated temperature (50°C) for these specific residues to disrupt hydrogen bonding networks.

Detailed Experimental Protocol

Phase 1: Resin Preparation & Loading

- Weighing: Weigh 0.2 mmol of Rink Amide MBHA resin into a fritted polypropylene reaction vessel.
- Swelling: Add DCM (10 mL) and shake for 30 minutes. Drain. Repeat with DMF (10 mL) for 15 minutes.
 - Why: Polystyrene beads must be fully solvated to expose internal reaction sites. DCM swells the core; DMF prepares the environment for polarity-compatible coupling.

Phase 2: Fmoc Deprotection (The Cycle)

Perform this step before every amino acid coupling.

- Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma (to prevent aspartimide formation, though less critical here, it is good practice).
- Step A: Add 5 mL reagent, shake for 3 minutes. Drain.
- Step B: Add 5 mL reagent, shake for 12 minutes. Drain.

- Wash: DMF (5 x 10 mL). Critical: Ensure UV monitoring or chloranil test confirms complete removal of piperidine.

Phase 3: Amino Acid Coupling

- Standard Residues (Gly, Ser, Lys, Leu): Single coupling (1 hour).
- Difficult Residues (Ile, Val, Pro): Double coupling (2 x 45 min).

Coupling Mixture (for 0.2 mmol scale):

- Fmoc-AA-OH: 1.0 mmol (5 eq)
- Oxyma Pure: 1.0 mmol (5 eq)
- DIC: 1.0 mmol (5 eq)
- Solvent: DMF (Minimum volume to cover resin, ~3-4 mL).

Procedure:

- Dissolve Fmoc-AA and Oxyma in DMF.
- Add DIC immediately before adding to the resin.
- Shake at room temperature (or 50°C for Ile/Val).
- Drain and wash with DMF (3 x 10 mL).
- Kaiser Test: Perform qualitative ninhydrin test.
 - Blue beads = Incomplete coupling (Repeat step).
 - Colorless beads = Complete coupling (Proceed).

Phase 4: Cleavage & Side-Chain Deprotection

The peptide is cleaved from the resin and side-chain protecting groups (tBu for Ser, Boc for Lys/Trp) are removed simultaneously.

- Wash: Wash resin with DCM (5 x 10 mL) to remove all DMF traces. Dry under nitrogen flow for 20 mins.
- Cocktail Preparation: Prepare Reagent K analog:
 - TFA (Trifluoroacetic acid): 92.5%
 - TIS (Triisopropylsilane): 2.5%
 - H₂O (Water): 2.5%
 - DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Scavenger for reactive species).
- Reaction: Add 10 mL cocktail to resin. Shake gently for 2.5 hours at room temperature.
- Precipitation:
 - Filter the cleavage mixture into 40 mL of ice-cold Diethyl Ether.
 - Centrifuge (3000 rpm, 5 min) to pellet the peptide.
 - Decant ether. Repeat wash with fresh ether 2 more times.
- Drying: Dissolve pellet in 50% Acetonitrile/Water and lyophilize.

Purification & Analytical Validation

HPLC Purification Strategy

- Column: Semi-preparative C18 (e.g., Phenomenex Jupiter, 5 μ m, 300Å).
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
- Gradient: 20% B to 60% B over 40 minutes. (**Alyteserin-2c** is moderately hydrophobic; it typically elutes around 40-45% B).
- Flow Rate: 5 mL/min.

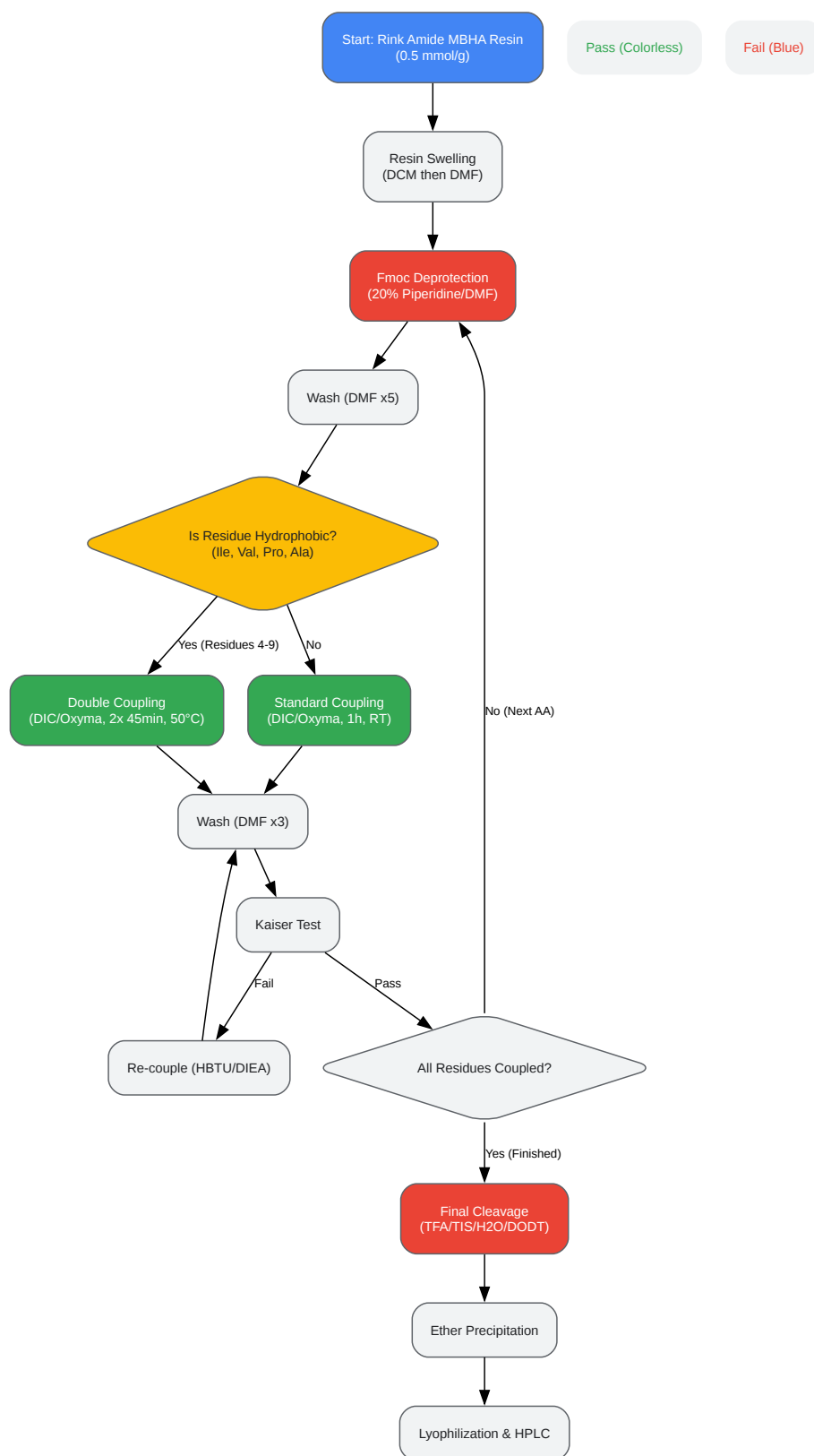
- Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic check - minimal signal expected as sequence lacks Trp/Tyr/Phe).

Quality Control Criteria

- ESI-MS: Expected Mass $[M+H]^+ \approx 1723.1$ Da. Look for $[M+2H]^{2+} \approx 862.0$ and $[M+3H]^{3+} \approx 575.0$.
- Purity: >95% by analytical HPLC.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for "Difficult Couplings" (Residues 4-9).



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Caption: Optimized Fmoc-SPPS workflow for **Alyteserin-2c**, featuring a conditional branch for hydrophobic residues (4-9) requiring double coupling to prevent aggregation.

References

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